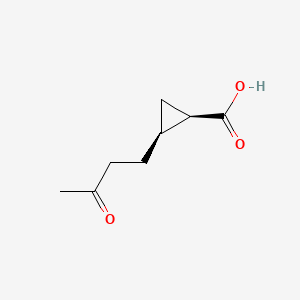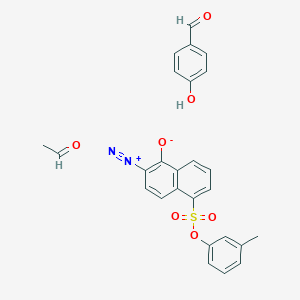![molecular formula C9H16N2O2 B576071 Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate CAS No. 171351-26-1](/img/structure/B576071.png)
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is a bicyclic organic compound that features a diazabicyclo[2.2.2]octane (DABCO) core. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and in-line purification systems can further enhance the efficiency of the process .
化学反应分析
Types of Reactions
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds.
Isomerization: The compound can also catalyze isomerization reactions, where the structural arrangement of molecules is altered.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, acyl chlorides, and various electrophiles. Reaction conditions typically involve the use of organic solvents like dichloromethane, acetonitrile, or toluene, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions with alkyl halides yield alkylated derivatives, while cycloaddition reactions produce cyclic compounds .
科学研究应用
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate involves its role as a nucleophilic catalyst. The compound’s high nucleophilicity allows it to readily donate electrons to electrophilic centers, facilitating various chemical transformations. The diazabicyclo[2.2.2]octane core provides a rigid and stable structure, enhancing its catalytic efficiency .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which shares the same bicyclic structure but lacks the methyl acetate group.
Quinuclidine: A structurally similar compound with one of the nitrogen atoms replaced by a carbon atom.
Triethylenediamine (TEDA): Another name for DABCO, commonly used in industrial applications.
Uniqueness
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is unique due to the presence of the methyl acetate group, which enhances its solubility and reactivity compared to its parent compound, DABCO. This modification allows for a broader range of applications and improved performance in catalytic processes .
属性
CAS 编号 |
171351-26-1 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.239 |
IUPAC 名称 |
methyl 2-(1,4-diazabicyclo[2.2.2]octan-3-yl)acetate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)6-8-7-10-2-4-11(8)5-3-10/h8H,2-7H2,1H3 |
InChI 键 |
KIZREPOLIURKRA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1CN2CCN1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


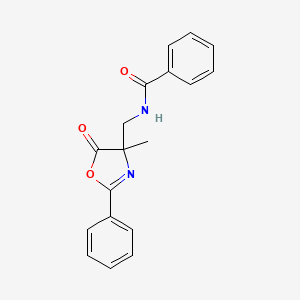
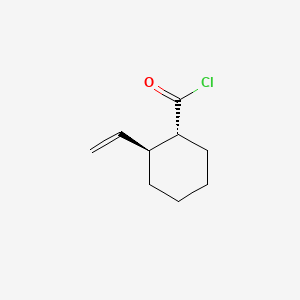
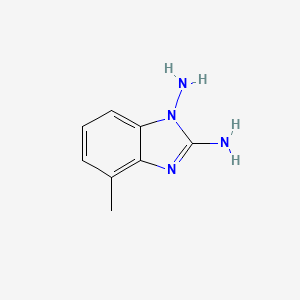
![1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)-](/img/new.no-structure.jpg)
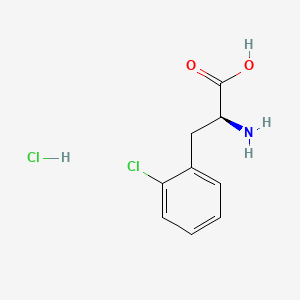
![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)
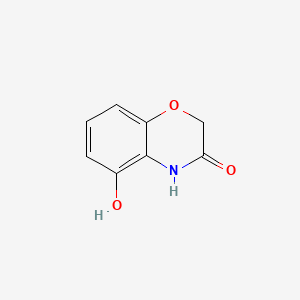
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)
